1,6-Naphthyridine-5-carboximidamide hydrochloride
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Overview
Description
1,6-Naphthyridine-5-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol . This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine-5-carboximidamide hydrochloride typically involves the reaction of 1,6-naphthyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated 1,6-naphthyridines . The reaction conditions often include the use of microwave irradiation and solvent-free reactions with potassium fluoride and basic alumina .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-5-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: Substitution reactions with electrophilic or nucleophilic reagents are common, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, potassium fluoride, and basic alumina. Reaction conditions often involve microwave irradiation and solvent-free environments to enhance reaction efficiency and yield .
Major Products Formed
Scientific Research Applications
1,6-Naphthyridine-5-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, anti-inflammatory, and antioxidant agent.
Industry: Utilized in the development of diagnostic tools and photophysical applications.
Mechanism of Action
The mechanism of action of 1,6-Naphthyridine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s antimicrobial and anti-inflammatory effects are mediated through its interaction with microbial enzymes and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine-2-carboximidamide hydrochloride: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: A naphthyridine isomer with distinct chemical properties and applications.
Uniqueness
1,6-Naphthyridine-5-carboximidamide hydrochloride is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
1179360-47-4 |
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Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
1,6-naphthyridine-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H8N4.ClH/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8;/h1-5H,(H3,10,11);1H |
InChI Key |
IBEFHSRHXXPYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=N)N)N=C1.Cl |
Origin of Product |
United States |
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